molecular formula C13H15NO5 B1412647 N-Carboxymethyl-succinamic acid benzyl ester CAS No. 2203016-49-1

N-Carboxymethyl-succinamic acid benzyl ester

Cat. No.: B1412647
CAS No.: 2203016-49-1
M. Wt: 265.26 g/mol
InChI Key: DXCADRWDNYSBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carboxymethyl-succinamic acid benzyl ester is an organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a benzyl ester group attached to the succinamic acid moiety, which is further modified by a carboxymethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxymethyl-succinamic acid benzyl ester typically involves the esterification of succinamic acid derivatives with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Carboxymethyl-succinamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carboxymethyl-succinamic acid benzyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Carboxymethyl-succinamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release the active succinamic acid derivative, which can then interact with biological pathways to exert its effects. The benzyl ester group serves as a protective moiety, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carboxymethyl-succinamic acid benzyl ester is unique due to its benzyl ester group, which provides distinct chemical reactivity and stability compared to other ester derivatives. This uniqueness makes it valuable in specific synthetic and research applications where the benzyl group offers advantages in terms of protection and subsequent deprotection .

Properties

IUPAC Name

2-[(4-oxo-4-phenylmethoxybutanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(14-8-12(16)17)6-7-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCADRWDNYSBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Carboxymethyl-succinamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
N-Carboxymethyl-succinamic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
N-Carboxymethyl-succinamic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
N-Carboxymethyl-succinamic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
N-Carboxymethyl-succinamic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
N-Carboxymethyl-succinamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.